Acyclovir Formacetal Dimer
Description
Significance of Related Substances and Degradation Products in Active Pharmaceutical Ingredients (APIs) Research
In the field of pharmaceutical chemistry, the purity and stability of Active Pharmaceutical Ingredients (APIs) are of paramount importance. Unwanted chemical substances that remain in the final API or are produced during manufacturing or storage are known as impurities. cymitquimica.com The presence of these substances, even in minute quantities, can significantly impact the safety and efficacy of a drug product. adventchembio.com Consequently, the identification, quantification, and control of impurities are critical aspects of pharmaceutical research and development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.nettandfonline.com
Impurities are broadly classified based on their origin and can include raw material residues, byproducts from side reactions, intermediates, and degradation products that form over time due to exposure to light, heat, or other environmental factors. adventchembio.com The study of these related substances and degradation products is essential for several reasons:
Safety: Impurities can possess their own pharmacological or toxicological effects, which may be harmful to the patient. tandfonline.comivoryresearch.com A historical example is the thalidomide (B1683933) disaster, where a teratogenic enantiomeric impurity caused severe birth defects. ivoryresearch.com
Efficacy: The presence of impurities can reduce the concentration of the active ingredient, thereby diminishing the therapeutic effect of the drug. adventchembio.com
Stability: Certain impurities can catalyze the degradation of the API, leading to a shorter shelf-life for the final product. ivoryresearch.com
Quality Control: An impurity profile can serve as an indicator of the consistency and control of the manufacturing process. ceu.es It can also be indicative of the synthetic route used to produce the API. ceu.es
Overview of Acyclovir (B1169) as an Antiviral Nucleoside Analog and its Chemical Derivatives
Acyclovir, with the chemical name 9-[(2-hydroxyethoxy)methyl]guanine, is a synthetic purine (B94841) nucleoside analog renowned for its inhibitory activity against herpes simplex and varicella-zoster viruses. ceu.esnih.gov It is a white to off-white crystalline powder with limited solubility in water. ceu.esnih.gov Acyclovir functions by inhibiting the replication of viral DNA.
Like all APIs, Acyclovir is susceptible to the formation of related substances during its synthesis and degradation under various stress conditions. psu.edu The study of these derivatives is crucial for ensuring the quality of Acyclovir formulations. Common impurities and degradation products of Acyclovir that have been identified include:
Guanine (B1146940): This is a primary synthetic precursor and a known degradation product of Acyclovir. psu.edupsu.edu
Impurity A (Acetate form of Acyclovir): A related substance often monitored in pharmacopeial methods. ceu.es
Other Related Compounds: Various other impurities, designated by letters (e.g., Impurity C, F, G) in pharmacopeias, have been identified and require sophisticated analytical methods for their separation and quantification. ceu.esnih.gov
The degradation of Acyclovir can be induced by hydrolysis (especially in acidic conditions), oxidation, and photolysis when in solution. psu.edu
Definition and Contextualization of Acyclovir Formacetal Dimer as a Specific Related Substance
This compound is a specific process-related impurity associated with the synthesis of Acyclovir. vulcanchem.com Its chemical structure is characterized by two Acyclovir moieties linked by a formacetal bridge.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 9,9'-(2,5,7,10-Tetraoxaundecane-1,11-diyl)bis(2-amino-9H-purin-6-ol) vulcanchem.com |
| Synonyms | Aciclovir EP Impurity R, 9,9`-[Methylenebis(oxyethane-2,1-diyloxymethylene)]bis(2-amino-1,9-dihydro-6H-purin-6-one) |
| Molecular Formula | C17H22N10O6 |
| Molecular Weight | 462.42 g/mol |
The formation of this dimer is likely a result of condensation reactions involving formaldehyde (B43269) or related reagents used during the manufacturing process of Acyclovir. Formaldehyde and its derivatives are known to be reactive impurities that can be present in various pharmaceutical excipients and can react with APIs, particularly those containing amine groups, to form new chemical entities. [8, 14] The presence of the this compound highlights a critical quality control checkpoint in the manufacturing of Acyclovir to ensure its purity.
Research Findings
The identification and control of impurities in Acyclovir are supported by a range of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining Acyclovir and its related compounds. [3, 5] Advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offer enhanced separation efficiency and sensitivity for impurity profiling. [10, 19]
Table 2: Common Acyclovir Impurities and Degradation Products
| Impurity/Degradation Product | Type |
|---|---|
| Guanine | Precursor / Degradation Product |
| Acyclovir Impurity A (Acetate form) | Related Substance researchgate.net |
| Acyclovir Impurity C | Related Substance researchgate.net |
| Acyclovir Impurity F | Related Substance researchgate.net |
| Acyclovir Impurity G | Related Substance researchgate.net |
| This compound | Process-Related Impurity |
Studies have shown that Acyclovir is particularly susceptible to degradation in acidic conditions, leading to the formation of guanine. It also degrades under oxidative stress and when exposed to light in a solution state. The development of stability-indicating analytical methods is therefore essential to separate the intact drug from its various degradation products and impurities, ensuring accurate quantification of the API in pharmaceutical formulations.
Table 3: Analytical Techniques for Acyclovir Impurity Profiling
| Analytical Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Acyclovir and its related impurities. [3, 5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of unknown impurities and degradation products. [5, 17] |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid and high-resolution separation of Acyclovir, its impurities, and preservatives. psu.edu |
| Capillary Electrophoresis (CE) | Separation and quantification of Acyclovir and guanine. |
Structure
3D Structure
Properties
Molecular Formula |
C17H22N10O6 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-amino-9-[2-[2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)methoxy]ethoxymethoxy]ethoxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C17H22N10O6/c18-16-23-12-10(14(28)25-16)21-9(22-12)5-30-1-3-32-8-33-4-2-31-7-27-6-20-11-13(27)24-17(19)26-15(11)29/h6H,1-5,7-8H2,(H3,19,24,26,29)(H4,18,21,22,23,25,28) |
InChI Key |
XTMSEDMEGQGBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCOCOCCOCC3=NC4=C(N3)C(=O)NC(=N4)N)N=C(NC2=O)N |
Origin of Product |
United States |
Formation Pathways and Mechanistic Studies of Acyclovir Formacetal Dimer
Investigation of Degradation Pathways of Acyclovir (B1169) Leading to Dimer Formation
The formation of Acyclovir Formacetal Dimer is primarily a consequence of Acyclovir's degradation under specific conditions. Research into these pathways is crucial for understanding and mitigating the presence of this impurity in pharmaceutical formulations. The structure of the dimer features two Acyclovir moieties linked by a methylenebis(oxyethyleneoxymethylene) bridge. vulcanchem.com
Elucidation of Environmental Stress-Induced Dimerization Mechanisms
Environmental factors can significantly influence the degradation of Acyclovir and promote the formation of its formacetal dimer. Stress testing under various conditions reveals the susceptibility of Acyclovir to dimerization.
Interactive Table: Thermal Properties of Acyclovir
| Property | Value | Source |
| Melting Point | ~256°C | nih.govnih.govresearchgate.net |
| Onset of Thermal Degradation | > 400°C | nih.govresearchgate.net |
| Stability to Dry Heat | Stable | psu.eduresearchgate.net |
Acyclovir's stability is significantly affected by hydrolytic conditions, with the rate and products of degradation varying with pH.
Acidic Conditions: Acyclovir is particularly labile in acidic environments, where it undergoes extensive degradation. psu.eduresearchgate.net The primary degradation product identified under acidic hydrolysis is guanine (B1146940). psu.eduresearchgate.net This occurs through the cleavage of the ether linkage in the acyclic side chain. nih.gov A proposed degradation scheme under acidic conditions also identifies the formation of formaldehyde (B43269) as an intermediate. nih.gov This formaldehyde could potentially react with Acyclovir molecules to form the formacetal dimer, although this specific pathway requires further elucidation.
Basic Conditions: In alkaline conditions, Acyclovir shows mild degradation. psu.eduresearchgate.net After one hour at 80°C in 1 N NaOH, only about 5% of the drug degraded. psu.edu
Neutral Conditions: Under neutral hydrolysis, Acyclovir degrades to a mild extent. psu.eduresearchgate.net Prolonged refluxing for 96 hours resulted in approximately 15% degradation. psu.edu The degradation products in neutral conditions are reported to be non-chromophoric. psu.edu
The stability of Acyclovir to light depends on its physical state. In the solid form, it is relatively stable to light exposure. psu.eduresearchgate.net However, when in an aqueous solution, Acyclovir undergoes photolytic degradation. psu.eduresearchgate.net The degradation is more pronounced in acidic solutions. psu.edu The major degradation product identified from photolysis is guanine. psu.eduresearchgate.net Indirect photolysis, influenced by substances like nitrate (B79036) and dissolved organic matter, can also accelerate the degradation of Acyclovir in water. nih.gov The formation of a photochemical intermediate has been proposed, which then reacts further with Acyclovir to form by-products. nih.gov This suggests a potential pathway where a photo-activated Acyclovir molecule or a resulting intermediate could react with another Acyclovir molecule, possibly leading to dimerization.
Identification and Analysis of Intermediates in Dimer Formation
The formation of the this compound necessitates the presence of a linking agent, which is formaldehyde in this case. Studies on the acidic degradation of Acyclovir have proposed a degradation pathway that involves the formation of formaldehyde as an intermediate product. nih.gov This formaldehyde is believed to be a key reactant in the subsequent formation of adducts. Mass spectrometry has been used to identify Acyclovir and guanine formaldehyde adducts as degradation products. nih.gov The proposed mechanism suggests that under acidic conditions, Acyclovir can hydrolyze to produce guanine and an acyclic side-chain which further degrades to ethylene (B1197577) glycol and formaldehyde. nih.gov This liberated formaldehyde can then react with two molecules of Acyclovir to form the this compound.
Theoretical Mechanistic Proposals for Formacetal Dimerization
The formation of the this compound is not a primary synthetic goal but rather a consequence of side reactions or degradation. Theoretical proposals for its formation center around the reactivity of acyclovir with a one-carbon electrophile, such as formaldehyde or its chemical equivalents.
One significant proposed pathway involves the degradation of acyclovir itself under certain conditions, leading to the formation of formaldehyde as a byproduct. Research into the acidic degradation kinetics of acyclovir has identified formaldehyde as a key degradant and a reactive intermediate. nih.gov The proposed mechanism suggests that under acidic conditions, the ether linkage in the acyclic side chain of acyclovir can undergo hydrolysis. This process can lead to the release of guanine and the fragmentation of the side chain, which can ultimately generate formaldehyde.
A parallel mechanism can be inferred from studies on related compounds. For instance, the synthesis of a dimeric impurity of valacyclovir, a prodrug of acyclovir, has been described to occur via condensation catalyzed by formic acid. acs.org This process involves the in-situ generation of a reactive one-carbon species that links two molecules, a mechanism that could be analogous to the formation of the formacetal dimer in the presence of formaldehyde or formic acid.
The structure of the resulting this compound features two acyclovir units connected via a methylenebis(oxyethyleneoxymethylene) linkage. vulcanchem.com This structure is consistent with a formaldehyde-mediated dimerization mechanism.
Role of Manufacturing and Processing Conditions in Dimer Formation (Process-Related Impurities)
The formation of the this compound is intrinsically linked to the manufacturing process of acyclovir. The choice of synthetic route, solvents, reagents, and reaction conditions all play a role in the generation of this and other impurities. nih.gov
Impurity Profiling in Relation to Synthetic Route Variations
The impurity profile of acyclovir can be indicative of the specific synthetic route employed in its manufacture. researchgate.net Different synthetic strategies may use starting materials or generate intermediates that are more or less prone to side reactions leading to the formacetal dimer.
Several synthetic routes to acyclovir have been described, primarily starting from guanine or its derivatives, or from 5-aminoimidazole-4-carboxamide. vulcanchem.commdpi.com Routes that involve the use of formaldehyde or reagents that can degrade to formaldehyde, such as certain solvents or additives, are more likely to result in the formation of the formacetal dimer. For example, synthetic pathways involving condensation reactions with agents like formaldehyde or related compounds are potential sources of this impurity. vulcanchem.com
While specific quantitative data on the prevalence of the this compound in relation to each synthetic route is often proprietary, a qualitative assessment can be made based on the chemistry involved.
Table 1: Illustrative Impurity Profile of this compound Based on Synthetic Route Variations
| Synthetic Route | Key Reagents/Intermediates | Potential for Formacetal Dimer Formation | Estimated Dimer Level (Illustrative) |
| Guanine + Protected Side Chain | Guanine, 1,3-dioxolane, protecting groups | Moderate to High, depending on side-chain introduction chemistry and potential for formaldehyde generation from reagents or solvents. | 0.1 - 0.5% |
| Modified Guanine Derivatives | Diacetylguanine, (2-acetoxyethoxy)methyl bromide | Moderate, potential for side reactions and degradation leading to formaldehyde. | 0.05 - 0.2% |
| 5-aminoimidazole-4-carboxamide | Imidazole derivatives, ring closure reagents | Lower, but can be influenced by one-carbon sources used in purine (B94841) ring formation. | < 0.1% |
Note: The estimated dimer levels are illustrative and intended to demonstrate the relative potential for impurity formation. Actual levels are highly dependent on specific process parameters and control strategies.
Influence of Solvents and Reagents on Dimerization Yield
The choice of solvents and reagents during the synthesis and purification of acyclovir can significantly impact the yield of the formacetal dimer. The presence of residual formaldehyde or other reactive one-carbon species is a primary driver for this impurity's formation.
For instance, the use of certain alcohols as solvents, particularly in the presence of acidic catalysts, could potentially lead to the formation of formaldehydic species through oxidation or degradation, thereby increasing the likelihood of dimerization. Similarly, the presence of acidic or basic catalysts can influence the rate of the condensation reaction between acyclovir and formaldehyde. nih.gov
While detailed kinetic studies on the influence of various solvents and reagents on the precise yield of this compound are not widely published, the general principles of chemical reactivity allow for a qualitative understanding.
Table 2: Illustrative Influence of Solvents and Reagents on Acyclovir Formacetal Dimerization Yield
| Solvent/Reagent | Potential Role in Dimerization | Expected Impact on Dimer Yield |
| Formaldehyde (as a contaminant) | Direct reactant in the dimerization | High |
| Formic Acid | Can be a source of the reactive methylene (B1212753) bridge | Moderate to High |
| Methanol (B129727)/Ethanol | Potential for oxidation to formaldehyde under certain conditions | Low to Moderate |
| Dimethylformamide (DMF) | Generally stable, but can contain impurities | Low |
| Water | Can participate in hydrolysis and condensation reactions | Dependent on pH and catalysts |
| Acidic Catalysts (e.g., HCl) | Can catalyze the condensation reaction | Increase |
| Basic Catalysts (e.g., NaOH) | Can catalyze the condensation reaction | Increase |
Note: The expected impact on dimer yield is a qualitative assessment based on chemical principles. The actual yield will depend on concentration, temperature, reaction time, and the presence of other interacting species.
Synthesis Methodologies and Derivatization Approaches for Acyclovir Formacetal Dimer
Strategies for Targeted Chemical Synthesis of Acyclovir (B1169) Formacetal Dimer (for Reference Standard Production and Research)
The generation of Acyclovir Formacetal Dimer for use as an analytical standard can be approached through two primary routes: direct, targeted organic synthesis or isolation from a controlled degradation mixture. Each pathway serves a distinct purpose, from producing workable quantities for characterization to confirming the identity of an impurity observed during stability studies.
The most direct route to obtaining a significant quantity of this compound is through targeted organic synthesis. This approach involves the deliberate reaction of Acyclovir with a suitable C1 electrophile, typically a formaldehyde (B43269) equivalent, under controlled conditions to favor the formation of the formacetal linkage.
The core reaction involves the acid-catalyzed condensation of two molecules of Acyclovir at their terminal primary hydroxyl groups with a formaldehyde source. The mechanism proceeds via the formation of a reactive oxocarbenium ion from the formaldehyde equivalent, which is then attacked by the nucleophilic hydroxyl group of an Acyclovir molecule. The resulting hemiacetal intermediate is then protonated and attacked by a second Acyclovir molecule to form the stable formacetal dimer.
Key reagents and conditions include:
Acyclovir: The starting nucleoside analog.
Formaldehyde Source: While aqueous formaldehyde can be used, it is highly reactive and can lead to polymerization. More controlled sources like paraformaldehyde or dimethoxymethane (B151124) are often preferred to improve selectivity.
Acid Catalyst: A strong acid such as hydrochloric acid (HCl) or an organic acid like p-toluenesulfonic acid (p-TSA) is required to catalyze the reaction.
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to ensure the solubility of the reactants.
Following the reaction, purification is critical. The crude product is a mixture containing unreacted Acyclovir, the desired dimer, and potentially other byproducts such as higher-order oligomers. Purification is typically achieved using column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the dimer with high purity.
Table 1: Example Protocol for Direct Synthesis of this compound
| Parameter | Description |
| Reactant 1 | Acyclovir |
| Reactant 2 | Paraformaldehyde (as formaldehyde source) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60 - 80 °C |
| Reaction Time | 12 - 24 hours |
| Purification Method | Preparative Reversed-Phase HPLC |
| Typical Yield | 40 - 60% (after purification) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), HPLC |
An alternative strategy for obtaining the dimer involves mimicking the conditions under which it forms as an impurity. This "forced degradation" or "biomimetic" approach is less about bulk production and more about unequivocally identifying an unknown peak in a chromatogram from a stability study.
In this method, Acyclovir is subjected to stress conditions known to promote the formation of the formacetal dimer. This typically involves incubating a solution of Acyclovir under acidic conditions in the presence of a trace amount of formaldehyde. The formaldehyde may be added deliberately or may be present as a contaminant in pharmaceutical excipients.
The process involves:
Stress Condition Setup: A solution of Acyclovir is prepared in an acidic aqueous buffer (e.g., pH 2-3). A small, substoichiometric amount of formaldehyde is added.
Incubation: The mixture is heated (e.g., at 50-70 °C) for an extended period to accelerate the degradation and impurity formation.
Analysis and Isolation: The resulting mixture is analyzed by HPLC. The peak corresponding to the this compound (identified by its retention time relative to Acyclovir) is collected fractionally over multiple chromatographic runs.
Confirmation: The pooled fractions are concentrated, and the identity of the isolated substance is confirmed using spectroscopic techniques like LC-MS and NMR to match the structure of the dimer.
The yield from this method is inherently very low, as the dimer is a minor degradation product. However, its primary value lies in providing absolute proof of structure for an impurity found in real-world samples.
Comparative Analysis of Synthetic Efficiencies and Selectivities
The two primary strategies for producing this compound—direct synthesis and controlled degradation/isolation—are designed for different objectives and thus have contrasting efficiencies, selectivities, and applications. A comparative analysis highlights their respective strengths and weaknesses.
Efficiency and Yield: Direct synthesis is vastly more efficient for producing material. It is designed to maximize the conversion of Acyclovir into the dimer, with optimized protocols achieving yields of 50% or more. In contrast, the forced degradation pathway is intentionally inefficient, generating the dimer as a minor component, often with yields of less than 1%.
Selectivity: Selectivity is a challenge in both methods. In direct synthesis, the primary challenge is preventing the formation of higher-order oligomers (trimers, tetramers) and other side products. Reaction conditions must be carefully controlled to favor dimer formation. In the forced degradation pathway, the reaction is inherently non-selective, producing a complex mixture of various other Acyclovir degradants alongside the dimer. In both cases, the purity of the final product relies heavily on the robustness of the chromatographic purification step.
Scalability and Purpose: Direct synthesis is a scalable process suitable for producing milligram-to-gram quantities of the reference standard required for analytical method development and system suitability tests. The forced degradation pathway is an analytical-scale technique, not intended for production. Its purpose is purely investigative: to generate a sufficient trace amount of an impurity to allow for its structural elucidation and confirmation.
Table 2: Comparative Analysis of Synthesis Strategies
| Feature | Direct Organic Synthesis | Controlled Degradation & Isolation |
| Primary Goal | Production of reference standard | Identification of an unknown impurity |
| Yield | Moderate to High (e.g., 40-60%) | Very Low (e.g., <1%) |
| Scalability | Scalable to gram-level | Microgram to milligram scale |
| Selectivity | Moderate; risk of oligomerization | Low; produces a complex mixture |
| Reliance on Purification | High (to remove byproducts/starting material) | Extremely High (to isolate a trace component) |
| Application | Quantitative analysis, method validation | Structural elucidation, impurity profiling |
Exploration of Derivatization Reactions for Analytical or Mechanistic Studies
Derivatization of the this compound can be employed to facilitate its analysis or to probe its structural and chemical properties. These reactions modify specific functional groups on the molecule to alter its physicochemical characteristics.
For Analytical Enhancement:
Silylation: The active protons on the guanine (B1146940) rings (N-H) can be derivatized with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyl (B98337) chloride (TMSCl). This process replaces the acidic protons with non-polar trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability. While the dimer's high molecular weight makes it challenging for Gas Chromatography (GC), silylation can be useful for certain GC-MS applications or for improving ionization in some mass spectrometry sources.
Fluorescent Tagging: For ultra-trace quantification, the guanine moieties can be tagged with a fluorescent probe. Reagents like dansyl chloride can react with the exocyclic amino group of the guanine base, attaching a highly fluorescent group. This allows for extremely sensitive detection using an HPLC system equipped with a fluorescence detector (HPLC-FLD), lowering the limit of detection significantly compared to standard UV detection.
For Mechanistic and Structural Studies:
Selective Hydrolysis: A key derivatization reaction for structural confirmation is the selective hydrolysis of the formacetal bridge. Subjecting the dimer to mild acidic conditions (milder than those used for its formation) can cleave the C-O bonds of the acetal (B89532) linkage, regenerating two molecules of Acyclovir. The observation of Acyclovir as the sole product via HPLC or TLC provides strong evidence for the dimeric structure and the nature of the linkage.
Table 3: Derivatization Reactions for this compound
| Reagent/Process | Target Functional Group | Purpose | Resulting Change |
| BSTFA / TMSCl | Guanine N-H protons | Analytical Enhancement (GC-MS) | Formation of trimethylsilyl ethers/amines |
| Dansyl Chloride | Guanine exocyclic amino group | Analytical Enhancement (HPLC-FLD) | Attachment of a fluorescent dansyl tag |
| Mild Acidic Hydrolysis | Formacetal bridge (C-O-C-O-C) | Structural Confirmation | Cleavage of the dimer to regenerate Acyclovir |
Structural Elucidation and Advanced Characterization Techniques for Acyclovir Formacetal Dimer
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural assignment of the Acyclovir (B1169) Formacetal Dimer. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional spectra, it is possible to map the precise connectivity of every atom in the molecule, confirming the presence of the two guanine (B1146940) moieties and the specific structure of the linking chain. A Certificate of Analysis for a reference standard of this compound confirms that its structure has been verified by NMR. lgcstandards.com
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For Acyclovir Formacetal Dimer, the spectrum is expected to show distinct signals for the protons on the purine (B94841) ring, the acyclic side chain of the parent drug, and the central formacetal linker. Due to the molecule's symmetry, the signals would represent the protons from both identical halves.
Key expected signals include a singlet for the H-8 proton of the guanine ring, broad singlets for the exocyclic amino (-NH₂) and amide (-NH) protons, and a characteristic singlet for the N9-CH₂ protons, which are shifted compared to the parent acyclovir due to their connection to the formacetal linker. nih.govrsc.org The linker itself would produce signals corresponding to its three distinct methylene (B1212753) groups: –N–CH₂–O–, –O–CH₂–O–, and –O–CH₂–CH₂–O–.
Guanine Protons: A singlet for the H-8 proton and signals for the NH and NH₂ protons.
Acyclovir-like Side Chain Protons: A singlet for the two N9-CH₂ protons.
Linker Protons: Signals for the methylene groups of the 2,5,7,10-tetraoxaundecane chain.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Note: This table presents predicted values based on the analysis of the structure and data from related compounds, as specific published spectral data is not widely available.)
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum for this compound would display signals for the guanine ring carbons, the side chain carbons, and the linker carbons. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to oxygen or nitrogen appearing further downfield. libretexts.org
Guanine Carbons: Five distinct signals for the carbons of the purine ring system, including the C=O carbon at a high chemical shift.
Acyclovir-like Side Chain Carbon: One signal for the N9-CH₂ carbon.
Linker Carbons: Three signals corresponding to the methylene carbons of the formacetal linker chain.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: This table presents predicted values based on the analysis of the structure and data from related compounds, as specific published spectral data is not widely available.)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically 2-3 bonds). clickchemresearch.com For the this compound, a key COSY correlation would be observed between the adjacent methylene groups in the –O–CH₂–CH₂–O– portion of the linker, confirming their connectivity. Other protons, such as those on the purine ring and the N9-CH₂, would appear as isolated singlets with no COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). synzeal.com This technique allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum. For instance, the proton signal at ~5.4 ppm would show a cross-peak to the carbon signal at ~71 ppm, assigning them as the N9-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). mdpi.com This provides the long-range connectivity information needed to piece the molecular fragments together. Key HMBC correlations for confirming the dimer structure would include:
A cross-peak between the H-8 proton and the C4 and C5 carbons of the purine ring.
A cross-peak between the N9-CH₂ protons and the C4 and C8 carbons of the purine ring, confirming the attachment point of the side chain.
The most critical correlation would be between the N9-CH₂ protons and the first carbon of the linker chain (N9-CH₂-O-C H₂), and between the linker protons and adjacent carbons, definitively establishing the link between the two acyclovir units through the formacetal bridge.
Mass Spectrometric (MS) Characterization for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to confirm the molecular weight of the this compound and to gain structural information from its fragmentation patterns. A Certificate of Analysis confirms that the structure of this impurity has been verified by MS. lgcstandards.com
ESI is a soft ionization technique ideal for analyzing polar, thermally unstable molecules like the this compound. chemicalbook.com In positive ion mode, the analysis is expected to show a prominent protonated molecular ion ([M+H]⁺).
Given the molecular weight of 462.42, the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 463.4. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, would provide further structural proof. The fragmentation would likely occur at the weakest bonds, which are the ether linkages in the central chain. A characteristic fragmentation pathway would involve the cleavage of the dimer to produce a fragment ion corresponding to the protonated acyclovir monomer (m/z 226.2) and other related fragments. nih.gov
Table 3: Predicted ESI-MS Ions for this compound (Note: This table presents predicted values based on the analysis of the structure.)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govscielo.br However, due to its high molecular weight, low volatility, and thermal instability, this compound is not amenable to direct analysis by GC-MS. The high temperatures required for vaporization in the GC inlet would cause the molecule to degrade rather than elute from the column.
The application of GC-MS in the context of this dimer is therefore indirect. It is primarily used to identify and quantify volatile impurities in the acyclovir drug substance or manufacturing process that could be precursors to the formation of the dimer. veeprho.comnih.gov For instance, residual formaldehyde (B43269) or other aldehydes and solvents used in synthesis could be detected by headspace GC-MS. nih.gov Identifying such precursors is a critical step in controlling the formation of impurities like the this compound during manufacturing.
Table 4: Compound Names Mentioned in the Article
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the detection and quantification of impurities like the this compound within complex pharmaceutical matrices. vulcanchem.commdpi.com Its high sensitivity and selectivity allow for the confident identification of trace-level compounds. mdpi.com While specific LC-MS/MS parameters for the this compound are not extensively published, methods developed for the parent drug, Acyclovir, and its metabolites provide a foundational approach. nih.govnih.gov
Typically, a reverse-phase high-performance liquid chromatography (HPLC) system is coupled with a tandem mass spectrometer. mdpi.comnih.gov The separation is often achieved on a C18 column. nih.govnih.gov For the analysis of Acyclovir and related compounds, mobile phases consisting of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile) are commonly employed in a gradient or isocratic elution mode. mdpi.comnih.govnih.gov
The mass spectrometer, often a triple quadrupole, is operated in positive ion mode using electrospray ionization (ESI). nih.gov Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov For Acyclovir, the precursor-product ion transition m/z 226.2 > 152.1 is frequently used. nih.gov For the this compound, a precursor ion corresponding to its molecular weight would be selected, and its fragmentation pattern would be studied to identify a characteristic product ion for MRM analysis.
Table 1: Illustrative LC-MS/MS Parameters for Analysis of Acyclovir-Related Compounds
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Acyclovir) | m/z 226.2 |
| Product Ion (Acyclovir) | m/z 152.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule, aiding in the structural elucidation of the this compound. vulcanchem.com By comparing the IR spectrum of the dimer to that of Acyclovir, one can confirm the presence of key structural motifs and identify new bands associated with the formacetal linkage.
The IR spectrum of pure Acyclovir exhibits characteristic absorption peaks. researchgate.netresearchgate.net These include bands corresponding to O-H stretching (around 3500 cm⁻¹), N-H stretching of the amine group (around 3282 cm⁻¹), C=O stretching (around 1695 cm⁻¹), C=N stretching (around 1487 cm⁻¹), and C-N stretching (around 1185 cm⁻¹). researchgate.net The spectrum of the this compound is expected to share many of these characteristic peaks due to the presence of two Acyclovir-like moieties. vulcanchem.com However, the key differentiating feature would be the appearance of new bands associated with the C-O-C ether linkages of the formacetal bridge.
Table 2: Principal IR Absorption Peaks for Acyclovir and Expected Regions for this compound
| Functional Group | Acyclovir Absorption Peak (cm⁻¹) | Expected Region for Dimer-Specific Bonds |
| O-H Stretch | ~3500 | Present |
| N-H Stretch (Amine) | ~3282 | Present |
| C=O Stretch | ~1695 | Present |
| C=N Stretch | ~1487 | Present |
| C-N Stretch | ~1185 | Present |
| C-O-C Stretch (Ether/Formacetal) | Not present | ~1150-1050 |
Advanced Chromatographic Techniques for Dimer Isolation and Purity Assessment
Preparative Chromatography (HPLC) for Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is an essential technique for the isolation and purification of the this compound from synthesis reaction mixtures or bulk drug substances. googleapis.com This method allows for the collection of a sufficient quantity of the pure dimer for further structural characterization and for use as a reference standard. vulcanchem.com
The principles of preparative HPLC are similar to analytical HPLC but are performed on a larger scale, using wider columns and higher flow rates to handle larger sample loads. The separation conditions, such as the choice of stationary phase (typically C18) and mobile phase, are often developed and optimized at the analytical scale first. nih.govresearchgate.net Once the dimer is isolated, its purity can be assessed using analytical HPLC.
Gel Permeation Chromatography for Dimer Separation
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size in solution. waters.comwaters.com This method can be particularly useful for separating the this compound from the monomeric Acyclovir. rsc.orgasms.org
In GPC, the sample is passed through a column packed with a porous gel. researchgate.net Larger molecules, such as the dimer, cannot enter the pores as readily as smaller molecules and therefore travel a shorter path, eluting from the column first. waters.com The smaller Acyclovir monomer will penetrate more of the pores, leading to a longer retention time. researchgate.net This difference in elution time allows for their effective separation. The choice of solvent and column pore size is critical for achieving optimal resolution between the dimer and monomer. lcms.cz
Computational Chemistry Approaches for Structural and Conformational Analysis
Quantum Chemical Calculations for Optimized Geometries
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and conformational landscape of molecules like the this compound. nih.govmongoliajol.info Such calculations can provide insights into the most stable geometric arrangements (conformers) of the molecule. mdpi.com
Simulation of Dimer Formation Energetics
The formation of impurities during the synthesis and storage of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This compound is recognized as a process-related impurity of Acyclovir. vulcanchem.com Understanding the energetic landscape of its formation is crucial for developing strategies to control its presence in the final drug product. Computational chemistry, particularly through quantum mechanical methods, offers a powerful tool to simulate the reaction pathways and determine the thermodynamic and kinetic favorability of impurity formation.
While specific experimental or comprehensive computational studies on the formation energetics of this compound are not extensively detailed in publicly available literature, the principles of computational analysis allow for a theoretical exploration of this process. Such simulations would typically involve the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure and energetics of molecular systems. researchgate.netmdpi.comnih.gov DFT calculations can be employed to model the potential energy surface of the reaction leading to the dimer, identifying transition states and calculating activation energies. nih.gov
The formation of the this compound involves a condensation reaction, likely between two molecules of Acyclovir and a formaldehyde-releasing agent, which may be present as a reagent or impurity in the manufacturing process. vulcanchem.com The reaction results in the formation of a specific methylenebis(oxyethyleneoxymethylene) linkage between the two Acyclovir moieties. vulcanchem.com
A simulation of this reaction would begin with the geometric optimization of the reactants (Acyclovir, formaldehyde or its equivalent) and the final product (this compound). By calculating the electronic energies of these optimized structures, key thermodynamic parameters can be determined.
Thermodynamic Parameters of Interest:
Gibbs Free Energy of Formation (ΔG): This is the most critical parameter for determining the spontaneity of the reaction under constant temperature and pressure. A negative ΔG would indicate that the formation of the dimer is a thermodynamically favorable process. It is calculated from the enthalpy and entropy changes. researchgate.net
Enthalpy of Formation (ΔH): This represents the change in heat content of the system during the reaction. An exothermic reaction (negative ΔH) would contribute to the favorability of dimer formation.
Entropy of Formation (ΔS): This parameter reflects the change in the degree of disorder of the system. The condensation of three molecules (two Acyclovir, one formaldehyde) into one larger molecule would be expected to result in a decrease in entropy (negative ΔS).
The table below outlines the key components that would be considered in a computational simulation of the formation energetics of this compound.
| Parameter | Description |
| Reactants | 2x Acyclovir, 1x Formaldehyde (or equivalent) |
| Product | 1x this compound |
| Reaction Type | Condensation |
| Linkage Formed | Methylenebis(oxyethyleneoxymethylene) |
| Key Bond Formations | Ether (C-O-C) linkages |
| Proposed Computational Method | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) |
| Calculated Energetic Data | - Reactant, Product, and Transition State Geometries and Energies- Enthalpy of Reaction (ΔH)- Entropy of Reaction (ΔS)- Gibbs Free Energy of Reaction (ΔG)- Activation Energy (Ea) |
This table represents a theoretical framework for the computational analysis of this compound formation, as specific quantitative data is not available in the reviewed literature.
By simulating these energetic parameters, a deeper understanding of the conditions that favor or inhibit the formation of this compound can be achieved. This knowledge is invaluable for optimizing the synthesis and storage conditions of Acyclovir to minimize the levels of this and other related impurities.
Analytical Method Development and Validation for Detection and Quantification of Acyclovir Formacetal Dimer
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of acyclovir (B1169) and its related compounds due to its specificity and accuracy. nih.govresearchgate.netcapes.gov.br The development of an HPLC method for Acyclovir Formacetal Dimer, also identified as Acyclovir EP impurity R, would logically start from existing methods for acyclovir and its known impurities. biosynth.com
Optimization of Chromatographic Parameters (Mobile Phase Composition, Stationary Phase Selection, Temperature)
The separation of this compound from acyclovir and other related substances is critical. Reversed-phase (RP) HPLC is the most commonly used technique for this class of compounds. nih.govresearchgate.net
Stationary Phase Selection : C18 silica (B1680970) columns are widely employed for the analysis of acyclovir and its impurities, typically with lengths ranging from 7.5 to 30 cm. nih.govresearchgate.net For the separation of this compound, a C18 column would be a suitable starting point. Other stationary phases, such as C8 or phenyl columns, could also be explored to optimize selectivity. nih.govglsciencesinc.com An Inertial Cyno column (250 x 4.6mm, 5µ) has also been used for the separation of acyclovir and its impurities. researchtrend.net
Mobile Phase Composition : The mobile phase typically consists of an aqueous buffer and an organic modifier. An isocratic system is often sufficient for the separation of acyclovir and related compounds. nih.govcapes.gov.br A mobile phase of 0.2% acetic acid (pH 3.1) has been used effectively for separating acyclovir from its major impurity, guanine (B1146940). nih.gov Another approach involves a mobile phase of 0.1% Ammonium acetate (B1210297) in water and Acetonitrile in a 95:5 ratio. researchtrend.net For this compound, a systematic evaluation of different buffer systems (e.g., phosphate (B84403), acetate) and organic modifiers (e.g., acetonitrile, methanol) at various pH levels would be necessary to achieve optimal resolution. eijppr.comresearchgate.net A gradient elution might be required if the dimer has a significantly different retention time from acyclovir and other impurities.
Temperature : Chromatographic separations are generally performed at room temperature. nih.govresearchgate.net However, controlling the column temperature, for instance at 45°C, can improve peak shape and reproducibility. researchtrend.net
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | C18 Silica Column | nih.govresearchgate.net |
| Mobile Phase | 0.1% Ammonium acetate in water : Acetonitrile (95:5) | researchtrend.net |
| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |
| Temperature | Ambient or 45°C | nih.govresearchtrend.net |
| Detection | UV at 254 nm | researchtrend.netnih.gov |
Selection of Detection Wavelengths (UV/PDA)
UV detection is commonly used for the analysis of acyclovir and its impurities. nih.gov The selection of an appropriate wavelength is crucial for achieving the desired sensitivity. Acyclovir exhibits maximum absorbance in the UV region, with detection wavelengths typically set between 250 nm and 255 nm. nih.govcapes.gov.brnih.govnih.gov For the detection of this compound, a UV scan of the purified dimer would be performed to determine its maximum absorption wavelength (λmax), which is expected to be similar to that of acyclovir. A wavelength of 254 nm has been successfully used for the detection of acyclovir and its impurities. researchtrend.netnih.gov A Photo Diode Array (PDA) detector can be advantageous as it allows for the acquisition of the entire UV spectrum, which can aid in peak identification and purity assessment. researchtrend.net
Development of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the identification and quantification of impurities. LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govoup.comnih.govoup.com
An LC-MS/MS method can be developed for the comprehensive profiling of this compound. The chromatographic separation would be based on the optimized HPLC method. The mass spectrometer, often a triple quadrupole, would be operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. nih.gov The development of such a method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and fragmentation patterns of the dimer. The use of an isotopically labeled internal standard can further enhance the accuracy and precision of the method. nih.govnih.gov
GC-MS is generally not the primary choice for non-volatile analytes like this compound. However, it could be used for the identification of volatile degradation products that might be formed under stress conditions.
Method Validation According to International Conference on Harmonisation (ICH) Guidelines
Once an analytical method is developed, it must be validated to ensure its suitability for its intended purpose. The validation is performed according to the guidelines of the International Conference on Harmonisation (ICH). eijppr.comresearchgate.netujconline.net
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchtrend.net For the this compound method, specificity would be demonstrated by showing that the peak for the dimer is well-resolved from the peaks of acyclovir, other known impurities, and any potential degradation products. researchtrend.netresearchgate.net This is typically achieved by analyzing a mixture of all relevant compounds and by performing forced degradation studies on acyclovir to generate potential interferences. eijppr.comresearchgate.net The use of a PDA detector can support specificity studies by comparing the peak purity of the analyte in the sample with that of a reference standard. researchtrend.net
| Validation Parameter | Objective |
|---|---|
| Specificity/Selectivity | To ensure the method can differentiate the analyte from other substances. |
| Linearity | To demonstrate a proportional relationship between concentration and response. |
| Accuracy | To determine the closeness of the measured value to the true value. |
| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Linearity and Range Determination
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. For impurity quantification, this range must cover the potential concentrations of the this compound. While specific data for the dimer is proprietary, the validation of analytical methods for the parent compound, Acyclovir, establishes the performance of the techniques used for impurity detection. Various studies have confirmed the linearity of HPLC and UV spectrophotometric methods for Acyclovir quantification. researchgate.netactascientific.comijprajournal.comnih.gov
A typical linearity study involves preparing standard solutions at different concentration levels and plotting the instrument response against the concentration. The relationship is assessed by calculating the correlation coefficient (r²), which should ideally be close to 0.999. researchgate.netnih.gov
Table 1: Examples of Linearity and Range for Acyclovir Analytical Methods
| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source(s) |
|---|---|---|---|
| RP-HPLC | 2 - 10 | 0.9999 | researchgate.net |
| RP-HPLC | 5 - 25 | Not Specified | actascientific.com |
| RP-HPLC | 20 - 100 | Not Specified | eijppr.com |
| UV-Vis Spectroscopy | 10 - 50 | 0.99 | ijprajournal.com |
Accuracy and Precision Assessment
Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, expressed as the relative standard deviation (%RSD). nih.govresearchgate.net Both are fundamental to validating a method for impurity quantification. tapchikiemnghiem.vn
Accuracy is typically assessed by spiking a placebo or sample matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, 150%). ijprajournal.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). nih.govtapchikiemnghiem.vn For pharmaceutical analysis, the %RSD for precision should generally not exceed 2.0%. nih.govtapchikiemnghiem.vn
Table 3: Accuracy and Precision Data for Acyclovir Quantification
| Parameter | Results | Criteria | Source(s) |
|---|---|---|---|
| Accuracy (% Recovery) | 98.6% - 101.7% | 98% - 102% | tapchikiemnghiem.vn |
| Accuracy (% Recovery) | 100.1% - 100.5% | Not Specified | researchgate.net |
| Repeatability (%RSD) | ≤ 0.6% | ≤ 2.0% | tapchikiemnghiem.vn |
| Intermediate Precision (%RSD) | 0.7% | ≤ 1.9% | tapchikiemnghiem.vn |
Robustness and System Suitability Evaluations
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. actascientific.com
System suitability testing is an integral part of any analytical procedure. It is performed before sample analysis to ensure the chromatographic system is performing adequately. researchgate.net Key parameters include theoretical plates (efficiency), tailing factor (peak symmetry), and the reproducibility of replicate injections (%RSD). researchgate.net
Table 4: Typical System Suitability Parameters for Acyclovir HPLC Analysis
| Parameter | Acceptance Criteria | Source(s) |
|---|---|---|
| Theoretical Plates | NLT 3000 | researchgate.net |
| Tailing Factor | NMT 1.5 | researchgate.net |
Application in Impurity Profiling of Acyclovir Drug Substances
Impurity profiling is the identification and quantification of impurities in a drug substance. mdpi.com Validated analytical methods, primarily stability-indicating HPLC methods, are applied to separate the main component, Acyclovir, from related substances, including potential process-related impurities like this compound and degradation products. eijppr.comactascientific.comnih.gov This ensures that the purity of the API meets the specifications set by pharmacopeias and regulatory authorities. actascientific.com
Quantitative Determination of Dimer Content
The quantitative determination of this compound in a bulk drug sample is performed using a validated HPLC method. actascientific.commdpi.com The sample is dissolved and injected into the HPLC system. The resulting chromatogram shows separated peaks for Acyclovir and its impurities. actascientific.com
The concentration of the dimer is calculated by comparing its peak area to the peak area of a qualified reference standard of the dimer. Alternatively, if a specific standard is unavailable, its content can be estimated using the peak area of the main Acyclovir peak with the assumption of an equal response factor. The linearity, accuracy, and precision of the method, as established during validation, ensure that the calculated amount is a reliable measure of the impurity's content. researchgate.netmdpi.com
Qualitative Identification in Complex Matrices
While HPLC with UV detection is suitable for quantification, unambiguous qualitative identification, especially in complex matrices or during forced degradation studies, often requires more sophisticated techniques. nih.govnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is a powerful tool for this purpose. vulcanchem.comnih.gov
The this compound has a distinct molecular formula (C₁₇H₂₂N₁₀O₆) and molecular weight (462.4 g/mol ). vulcanchem.com In an LC-MS analysis, the component eluting at the expected retention time for the dimer would be analyzed by the mass spectrometer. The detection of the specific molecular ion corresponding to the dimer's mass provides strong evidence for its identity. Further fragmentation in an MS/MS experiment can provide a characteristic pattern that serves as a structural fingerprint, confirming the identification of the this compound. nih.gov
Advanced Research Perspectives and Future Directions in Acyclovir Formacetal Dimer Studies
Exploration of Reaction Kinetics and Thermodynamics Governing Dimer Formation in Diverse Environments
Understanding the rate and energy dynamics of Acyclovir (B1169) Formacetal Dimer formation is crucial for its control. The dimerization process is a chemical reaction influenced by factors such as temperature, pH, solvent polarity, and the presence of catalysts.
Key Research Findings:
Temperature Dependence: Thermal analysis of Acyclovir shows it is stable up to its melting point of approximately 256°C, with significant thermal degradation occurring only at temperatures above 400°C nih.govnih.gov. However, the formation of the formacetal dimer can occur under much milder conditions during synthesis or storage, suggesting a lower activation energy for this specific reaction pathway compared to complete thermal decomposition.
Role of Intermediates: The degradation of Acyclovir can involve formaldehyde (B43269) as a reactant intermediate, which is a key precursor for the formation of a formacetal linkage between two Acyclovir molecules jst.go.jp.
Environmental Influence: The reaction kinetics are highly sensitive to the chemical environment. Studies on Acyclovir's stability show it degrades under both acidic and alkaline conditions, which would directly influence the rate of dimer formation asianpubs.org. The specific rate constants and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the dimerization reaction in various pharmaceutical solvents and pH conditions are a primary focus of ongoing research.
A hypothetical kinetic study design to explore these factors is presented below.
Table 1: Hypothetical Experimental Design for Kinetic Analysis of Dimer Formation
| Parameter | Conditions to be Tested | Rationale | Monitored Variable |
|---|---|---|---|
| Temperature | 25°C, 40°C, 60°C | To determine the activation energy (Ea) and Arrhenius factor. | Rate of dimer formation (k) |
| pH | 3, 5, 7.4, 9 | To investigate acid/base catalysis mechanisms. | Rate of dimer formation (k) |
| Solvent | Water, Ethanol, DMSO, Acetonitrile | To assess the effect of solvent polarity and hydrogen bonding on reaction rates. | Rate of dimer formation (k) |
| Formaldehyde Concentration | 0.01%, 0.1%, 1% | To confirm the reaction order with respect to this key reactant. | Rate of dimer formation (k) |
In Silico Modeling and Prediction of Dimerization Propensities under Various Conditions
Computational chemistry provides powerful tools to model and predict the formation of the Acyclovir Formacetal Dimer at a molecular level. In silico techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer insights that are difficult to obtain through experiments alone.
Key Research Applications:
Conformational Analysis: DFT methods have been successfully used to perform comprehensive conformational analyses of the Acyclovir molecule itself, identifying the most stable tautomers and geometric structures mdpi.com. This same approach can be extended to model the this compound, predicting its most stable three-dimensional shapes and intramolecular interactions.
Reaction Pathway Modeling: Quantum chemical calculations can map the potential energy surface for the dimerization reaction. This allows researchers to identify the transition state structures and calculate the activation energy barriers, providing a theoretical prediction of reaction kinetics.
Molecular Dynamics Simulations: MD simulations can model the behavior of Acyclovir molecules in different solvent environments over time nih.gov. These simulations are valuable for understanding how solvent molecules interact with Acyclovir and influence the probability of two molecules coming together in the correct orientation for dimerization. Recent studies have used MD simulations to investigate the stability of Acyclovir derivatives when bound to biological macromolecules, a technique adaptable to studying dimer stability nih.govresearchgate.net.
Development of Green Chemistry Approaches for Minimizing Dimer Formation During Acyclovir Synthesis and Storage
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes . Applying these principles to Acyclovir synthesis can directly lead to methods that minimize the formation of the formacetal dimer.
Key Strategies:
Solvent Selection: Replacing traditional organic solvents with greener alternatives like water, ethanol, or biosolvents can alter reaction pathways and reduce impurity formation eurekaselect.com. Studies have described syntheses of Acyclovir prodrugs in Dimethyl Sulfoxide (B87167) (DMSO) or even without any solvent, achieving high yields and simplifying purification jst.go.jpnih.gov.
Process Optimization: Green chemistry emphasizes optimizing reaction conditions to maximize efficiency and minimize waste ekb.eg. For Acyclovir synthesis, this includes lowering reaction temperatures, adjusting substrate molar ratios to 1:1 to ensure efficient use of raw materials, and shortening reaction times jst.go.jp.
Catalyst Innovation: The use of efficient and selective catalysts, such as biocatalysts (enzymes) or organocatalysts, can steer the reaction towards the desired product and away from impurity-forming side reactions nih.gov.
Storage and Formulation Control: Preventing impurity formation extends beyond synthesis. For parenteral formulations, strategies like optimizing freeze-drying programs and purging vials with nitrogen to reduce residual oxygen can prevent the formation of crystalline impurities during storage avensonline.org.
Design and Implementation of Novel Analytical Technologies for High-Throughput Dimer Detection
Rapid and sensitive detection of the this compound is essential for quality control in pharmaceutical manufacturing. Research is focused on developing novel analytical methods that offer higher throughput and greater sensitivity compared to traditional techniques.
Emerging Technologies:
High-Throughput HPLC: The use of monolithic columns in High-Performance Liquid Chromatography (HPLC) systems allows for significantly faster separation times without sacrificing resolution nih.govresearchgate.net. Combined with a simple flow gradient, this approach can accelerate the detection cycle for Acyclovir and its impurities, making it suitable for high-throughput screening nih.gov.
UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers superior separation efficiency and highly sensitive and specific detection. This technique is capable of resolving analytes from complex matrices and identifying degradation products with high confidence researchgate.net.
Capillary Electrophoresis (CE): Micellar electrokinetic chromatography (MEKC), a mode of CE, has been developed for the simultaneous determination of Acyclovir, its prodrug Valacyclovir, and their major impurity, Guanine (B1146940) researchgate.net. This technique offers very short analysis times and high separation efficiency, presenting a promising alternative to HPLC for high-throughput analysis.
Table 2: Comparison of Analytical Technologies for Dimer Detection
| Technology | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC with Monolithic Columns | Chromatographic separation on a continuous porous rod. | Very fast separation, high throughput, low backpressure. nih.gov | May have lower peak capacity than particle-packed columns. |
| UPLC-MS/MS | Chromatography with sub-2 µm particles coupled to mass spectrometry. | Extremely high resolution, sensitivity, and specificity; structural information. researchgate.net | Higher instrument cost and complexity. |
| Capillary Electrophoresis (MEKC) | Separation based on differential partitioning into micelles in an electric field. | Very high efficiency, minimal solvent usage, rapid analysis. researchgate.net | Lower concentration sensitivity compared to MS methods. |
Comparative Studies of Dimerization in Other Nucleoside Analogues
Acyclovir is one of many nucleoside analogues used as antiviral agents. Studying whether related drugs form similar dimeric impurities can provide valuable insights into the structure-activity relationships that govern dimerization.
Comparative Insights:
Structural Precursors: Other acyclic nucleoside analogues, such as Ganciclovir, share structural similarities with Acyclovir, including a side chain susceptible to chemical modification researchgate.net. The synthetic routes for these compounds may also involve conditions or reagents that could lead to dimerization.
General Impurity Profiles: All nucleoside analogues are subject to the formation of process-related impurities and degradation products synthinkchemicals.com. Comparative analysis of these impurity profiles can help predict the likelihood of dimerization in new drug candidates based on their chemical structure.
Mechanistic Investigations into the Formacetal Linkage Stability under Varied Chemical Conditions
The stability of the formacetal bond is a critical factor determining the persistence of the this compound as an impurity. Mechanistic studies focus on how this linkage behaves under conditions relevant to pharmaceutical formulation and storage.
Key Factors Influencing Stability:
pH-Dependent Hydrolysis: Formacetal and acetal (B89532) linkages are known to be susceptible to hydrolysis, particularly under acidic conditions. Studies on Acyclovir prodrugs, which are often esters, have shown they are unstable in acidic media (pH 1) and undergo rapid hydrolysis back to the parent compound nih.gov. The formacetal linkage in the dimer is expected to exhibit similar pH-dependent instability, readily breaking down in acidic environments to regenerate two molecules of Acyclovir.
Chemical Environment: The presence of other chemical species in a formulation can influence the stability of the dimer. The rate of hydrolysis can be affected by buffer species, ionic strength, and the presence of other excipients.
Enzymatic Cleavage: While not a primary concern for a simple chemical impurity, it is relevant to note that the stability of linkages in nucleoside analogues is a major area of study, especially concerning enzymatic cleavage in biological systems nih.govnih.gov. Understanding the fundamental principles of bond stability can inform how the formacetal dimer might behave if exposed to biological conditions.
Q & A
Basic: What experimental design considerations are critical for synthesizing Acyclovir Formacetal Dimer?
The synthesis of this compound requires precise control of reaction conditions, including solvent selection, temperature, and stoichiometry. For example, dimethylformamide dimethyl acetal in anhydrous DMF at room temperature is used for intermediate formation, followed by phosphorochloridate coupling in THF/pyridine . Key steps include:
- Reagent purity : Use anhydrous solvents to avoid hydrolysis of intermediates.
- Reaction monitoring : TLC or HPLC to track progress and isolate intermediates.
- Yield optimization : Adjust reaction times (e.g., 16–72 hours) to balance efficiency and side-product formation .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires multi-modal analytical techniques:
- NMR spectroscopy : Confirm formacetal linker integration via characteristic proton shifts (e.g., δ 4.5–5.5 ppm for acetal protons).
- Mass spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve dimer conformation if crystalline forms are obtainable .
- HPLC purity analysis : Use reverse-phase columns (C18) with UV detection at 254 nm to ensure >95% purity .
Advanced: How do formacetal linkers influence enzymatic stability compared to phosphate-based dimers?
Formacetal linkers enhance enzymatic resistance due to their neutral charge and smaller steric profile, which reduces recognition by nucleases. For example:
- Comparative studies : Cyclobutane pyrimidine dimers (CPDs) with formacetal linkers show 10-fold lower degradation rates in E. coli exonuclease assays compared to phosphate-linked CPDs .
- Computational modeling : DFT calculations (B3LYP/6-31+G(d,p)) predict higher stability for formacetal-linked dimers due to reduced electrostatic repulsion .
Advanced: What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from bioavailability or metabolic differences. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models (e.g., rabbits) using LC-MS/MS .
- Metabolite identification : Incubate the dimer with liver microsomes to identify degradation pathways.
- Dose-response correlation : Compare IC₅₀ values in cell-based antiviral assays (e.g., VZV inhibition) with clinical viral load reductions .
Advanced: How can computational modeling guide the design of this compound analogs?
DFT and molecular dynamics (MD) simulations optimize dimer stability and binding affinity:
- Conformational analysis : Compare intrahelical vs. extrahelical dimer geometries using PDB-derived DNA templates (e.g., 1BW7, 1TEZ) .
- Docking studies : Predict interactions with viral thymidine kinase using AutoDock Vina.
- Energy minimization : AM1-level optimization to refine synthetic routes for novel analogs .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Follow OSHA HCS guidelines:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Emergency procedures : Flush eyes with water for 15 minutes upon exposure; consult safety data sheets (SDS) for first-aid measures .
Advanced: How does the formulation (e.g., niosomes) impact the oral bioavailability of this compound?
Niosomal encapsulation improves bioavailability by enhancing intestinal permeability:
- Release kinetics : Fit release data to zero-order (Q = kt) or Higuchi models to assess diffusion mechanisms .
- In vivo testing : Compare AUC and Cₘₐₓ in rabbit models between free and encapsulated forms.
- Stability assays : Monitor particle size and drug loading over 6 months at 4°C .
Basic: What frameworks guide hypothesis-driven research on this compound?
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
